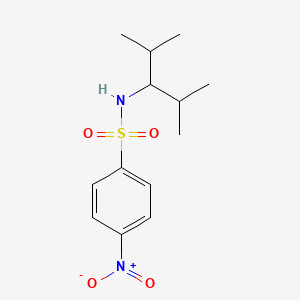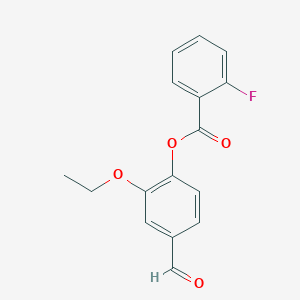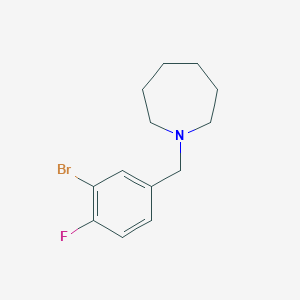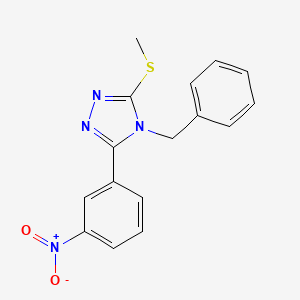
N-cyclohexyl-3-(4-ethoxyphenyl)acrylamide
Übersicht
Beschreibung
N-cyclohexyl-3-(4-ethoxyphenyl)acrylamide, also known as CEAA, is a novel compound that has recently gained attention in the scientific community due to its potential applications in biomedical research. CEAA is a small molecule that belongs to the class of acrylamides, which are known for their diverse biological activities.
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-3-(4-ethoxyphenyl)acrylamide has been shown to have potential applications in various areas of biomedical research. One of the most promising applications is in the field of cancer therapy. N-cyclohexyl-3-(4-ethoxyphenyl)acrylamide has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of anticancer drugs. N-cyclohexyl-3-(4-ethoxyphenyl)acrylamide has also been shown to have anti-inflammatory and analgesic properties, which could be useful in the treatment of chronic pain and inflammatory diseases.
Wirkmechanismus
The exact mechanism of action of N-cyclohexyl-3-(4-ethoxyphenyl)acrylamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and survival. N-cyclohexyl-3-(4-ethoxyphenyl)acrylamide has been shown to inhibit the activity of the proteasome, a complex of enzymes that is responsible for the degradation of proteins in cells. This inhibition leads to the accumulation of misfolded and damaged proteins, which can trigger cell death pathways. N-cyclohexyl-3-(4-ethoxyphenyl)acrylamide has also been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
N-cyclohexyl-3-(4-ethoxyphenyl)acrylamide has been shown to have a number of biochemical and physiological effects in vitro and in vivo. In cancer cells, N-cyclohexyl-3-(4-ethoxyphenyl)acrylamide has been found to induce cell cycle arrest and apoptosis, which leads to the inhibition of cell growth and proliferation. N-cyclohexyl-3-(4-ethoxyphenyl)acrylamide has also been shown to inhibit the migration and invasion of cancer cells, which could prevent the spread of cancer to other parts of the body. In animal models, N-cyclohexyl-3-(4-ethoxyphenyl)acrylamide has been found to have anti-inflammatory and analgesic effects, which could be useful in the treatment of chronic pain and inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-cyclohexyl-3-(4-ethoxyphenyl)acrylamide is its relatively simple synthesis method, which makes it easy to produce in large quantities. N-cyclohexyl-3-(4-ethoxyphenyl)acrylamide is also stable under normal laboratory conditions, which makes it easy to handle and store. However, one of the limitations of N-cyclohexyl-3-(4-ethoxyphenyl)acrylamide is its low solubility in water, which can make it difficult to use in certain experiments. N-cyclohexyl-3-(4-ethoxyphenyl)acrylamide also has a relatively short half-life in vivo, which could limit its effectiveness as a therapeutic agent.
Zukünftige Richtungen
There are several potential future directions for research on N-cyclohexyl-3-(4-ethoxyphenyl)acrylamide. One area of interest is the development of N-cyclohexyl-3-(4-ethoxyphenyl)acrylamide-based anticancer drugs. Further research is needed to determine the exact mechanism of action of N-cyclohexyl-3-(4-ethoxyphenyl)acrylamide and to identify the specific enzymes and signaling pathways that are targeted by the compound. Another area of interest is the development of N-cyclohexyl-3-(4-ethoxyphenyl)acrylamide analogs with improved solubility and pharmacokinetic properties. Finally, further research is needed to evaluate the safety and efficacy of N-cyclohexyl-3-(4-ethoxyphenyl)acrylamide in animal models and in clinical trials.
Synthesemethoden
The synthesis of N-cyclohexyl-3-(4-ethoxyphenyl)acrylamide involves the reaction of cyclohexyl isocyanate with 4-ethoxyphenylacetic acid, followed by the reaction of the resulting intermediate with acryloyl chloride. The final product is obtained after purification by column chromatography. The yield of N-cyclohexyl-3-(4-ethoxyphenyl)acrylamide is around 60%, and the compound is stable under normal laboratory conditions.
Eigenschaften
IUPAC Name |
(E)-N-cyclohexyl-3-(4-ethoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO2/c1-2-20-16-11-8-14(9-12-16)10-13-17(19)18-15-6-4-3-5-7-15/h8-13,15H,2-7H2,1H3,(H,18,19)/b13-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMUGFKZMCIKQSF-JLHYYAGUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=CC(=O)NC2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/C(=O)NC2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47198927 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(2E)-N-cyclohexyl-3-(4-ethoxyphenyl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 2-[(2,2-dimethylpropanoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B5777743.png)
![4-nitro-N'-[(3,4,5-triethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5777751.png)
![3,4-dimethoxy-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide](/img/structure/B5777752.png)
![2-(1H-1,2,3-benzotriazol-1-yl)-N-[2-(1-pyrrolidinyl)ethyl]acetamide](/img/structure/B5777768.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-cyclohexylpropanamide](/img/structure/B5777771.png)

![1-[1-(4-chlorobenzyl)-1H-indol-3-yl]-1-propanone](/img/structure/B5777783.png)




![4-methyl-2-[(3-quinolinylamino)methyl]phenol](/img/structure/B5777824.png)
![1-[5-hydroxy-2-methyl-1-(2-methylphenyl)-1H-indol-3-yl]ethanone](/img/structure/B5777826.png)
